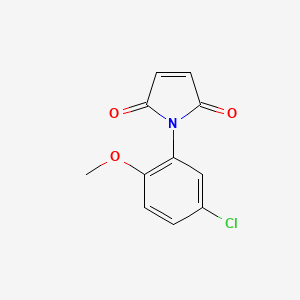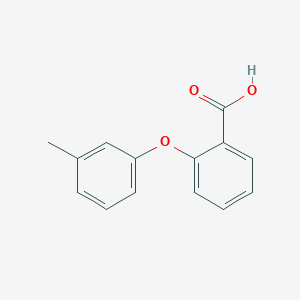
2-(3-Methylphenoxy)benzoic acid
説明
2-(3-Methylphenoxy)benzoic acid, also known as MPA or O-Desmethylvenlafaxine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of venlafaxine, a widely used antidepressant medication. MPA has been found to exhibit a range of biological activities, including inhibiting the reuptake of serotonin and norepinephrine, and acting as a potent analgesic. In
科学的研究の応用
Antioxidant Properties
2-(3-Methylphenoxy)benzoic acid and its analogues, derived from marine fungi like Aspergillus carneus, show significant antioxidant activities. For example, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid demonstrated strong antioxidant activity comparable to ascorbic acid (Xu et al., 2017).
Plant Growth Regulation
Research on mono- and di-substituted chloro-and methyl-phenoxyacetic and benzoic acids, including derivatives of 2-(3-Methylphenoxy)benzoic acid, has indicated their role in plant growth regulation. These compounds have been studied for their growth-promoting activity, with variations in activity based on the position of substituents in the aromatic ring (Pybus et al., 1959).
Environmental Degradation and Soil Interaction
Studies on the degradation of phenoxyalkanoic acid herbicides in soil have revealed insights into the environmental interactions of compounds like 2-(3-Methylphenoxy)benzoic acid. For example, the degradation pathways and enantiomerization of chiral phenoxypropionic acid herbicides in soil provide important information on their environmental impact and behavior (Müller & Buser, 1997).
Removal of Contaminants
Modified activated carbon with compounds like 2-(3-Methylphenoxy)benzoic acid has been explored for its efficiency in removing contaminants like cobalt ions from aqueous solutions. This highlights its potential application in environmental remediation and water treatment (Gunjate et al., 2020).
Synthesis of Novel Compounds
The synthesis of new phenolic compounds, including derivatives of 2-(3-Methylphenoxy)benzoic acid, from natural sources like the roots of Jordanian viper's grass, Scorzonera judaica, is another area of research. These compounds have potential applications in various fields, including pharmaceuticals and chemical industries (Bader et al., 2011).
Application in Polymer Science
The use of benzoic acid derivatives, including 2-(3-Methylphenoxy)benzoic acid, as dopants in polymer science has been explored. These compounds have been used to modify the properties of polymers like polyaniline, influencing their conductivity and other characteristics (Amarnath & Palaniappan, 2005).
Biological and Chemical Applications
2-(3-Methylphenoxy)benzoic acid and its derivatives have been developed into novel fluorescence probes. These probes can reliably detect reactive oxygen species and distinguish specific species. Such developments are significant in both biological and chemical applications, providing tools for studying the roles of highly reactive oxygen species in various processes (Setsukinai et al., 2003).
Environmental Monitoring and Treatment
The degradation of phenoxyacetic and benzoic acid herbicides, including derivatives of 2-(3-Methylphenoxy)benzoic acid, has been studied using membrane bioreactor (MBR) technology. This research is crucial for understanding the treatment and removal of these compounds from environmental water sources, ensuring safer and cleaner water systems (Ghoshdastidar & Tong, 2013).
特性
IUPAC Name |
2-(3-methylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNYWMNWRYXWPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284543 | |
| Record name | 2-(3-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)benzoic acid | |
CAS RN |
6338-04-1 | |
| Record name | NSC37594 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1604810.png)
![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)
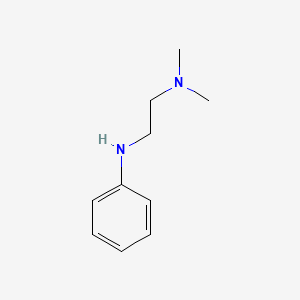
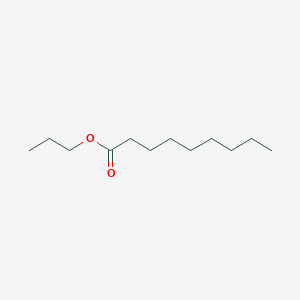
![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B1604814.png)
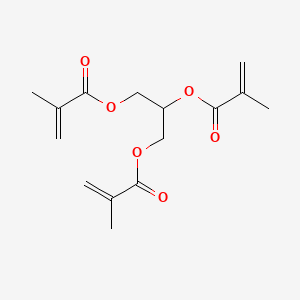

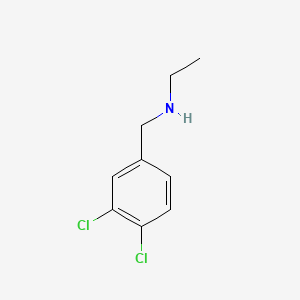

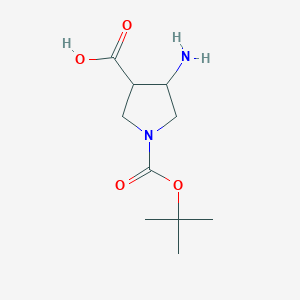
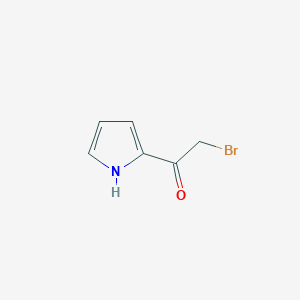
![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)
